molecular formula C7H19N3 B157554 1,4,7-Triaminoheptane CAS No. 1985-81-5

1,4,7-Triaminoheptane

Cat. No. B157554
CAS RN: 1985-81-5
M. Wt: 145.25 g/mol
InChI Key: GDRJDUSGGPSMEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,7-Triaminoheptane, also known as TAH, is a chemical compound that belongs to the class of aliphatic amines. It is a colorless liquid with a fishy odor and is soluble in water. TAH has been the focus of scientific research due to its potential applications in various fields, such as medicine, agriculture, and industry.

Scientific Research Applications

1,4,7-Triaminoheptane has shown potential applications in various scientific fields. In medicine, 1,4,7-Triaminoheptane has been studied for its antitumor properties. Studies have shown that 1,4,7-Triaminoheptane can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). 1,4,7-Triaminoheptane has also been studied for its potential use as a drug delivery system. 1,4,7-Triaminoheptane can be used as a carrier molecule to deliver drugs to specific target cells. In agriculture, 1,4,7-Triaminoheptane has been studied for its potential use as a plant growth regulator. 1,4,7-Triaminoheptane can stimulate plant growth and increase crop yield. In industry, 1,4,7-Triaminoheptane has been studied for its potential use as a corrosion inhibitor. 1,4,7-Triaminoheptane can prevent metal corrosion by forming a protective film on the metal surface.

Mechanism Of Action

The mechanism of action of 1,4,7-Triaminoheptane is not fully understood. However, studies have shown that 1,4,7-Triaminoheptane can interact with various biological molecules, such as proteins and DNA. 1,4,7-Triaminoheptane can form hydrogen bonds with these molecules, which can alter their structure and function. 1,4,7-Triaminoheptane can also induce apoptosis by activating caspase enzymes, which are responsible for cell death.

Biochemical And Physiological Effects

1,4,7-Triaminoheptane has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1,4,7-Triaminoheptane can inhibit the growth of cancer cells by inducing apoptosis. 1,4,7-Triaminoheptane can also stimulate plant growth by increasing the uptake of nutrients and water. In animal studies, 1,4,7-Triaminoheptane has been shown to have neuroprotective effects. 1,4,7-Triaminoheptane can protect neurons from damage caused by oxidative stress.

Advantages And Limitations For Lab Experiments

1,4,7-Triaminoheptane has several advantages for lab experiments. It is a stable compound that can be easily synthesized. 1,4,7-Triaminoheptane is also soluble in water, which makes it easy to use in biological assays. However, 1,4,7-Triaminoheptane has some limitations for lab experiments. It has a strong fishy odor, which can be unpleasant to work with. 1,4,7-Triaminoheptane can also be toxic at high concentrations, which requires caution when handling.

Future Directions

There are several future directions for 1,4,7-Triaminoheptane research. In medicine, 1,4,7-Triaminoheptane can be further studied for its potential use as an antitumor drug. 1,4,7-Triaminoheptane can also be studied for its potential use in drug delivery systems. In agriculture, 1,4,7-Triaminoheptane can be studied for its potential use as a plant growth regulator for different crops. In industry, 1,4,7-Triaminoheptane can be studied for its potential use as a corrosion inhibitor for different metals. Further research can also be done to understand the mechanism of action of 1,4,7-Triaminoheptane and its interaction with biological molecules.
Conclusion:
In conclusion, 1,4,7-Triaminoheptane is a chemical compound that has potential applications in various scientific fields, such as medicine, agriculture, and industry. 1,4,7-Triaminoheptane can be synthesized by the reaction of 1,4-dibromobutane with ammonia or by the reaction of 1,4-diaminobutane with 1,3-dibromopropane. 1,4,7-Triaminoheptane has been studied for its antitumor properties, potential use as a drug delivery system, plant growth regulator, and corrosion inhibitor. 1,4,7-Triaminoheptane can interact with biological molecules and induce apoptosis. 1,4,7-Triaminoheptane has several advantages for lab experiments, but also has limitations. Future research can be done to explore the potential applications of 1,4,7-Triaminoheptane in different fields and to understand its mechanism of action.

Synthesis Methods

1,4,7-Triaminoheptane can be synthesized by the reaction of 1,4-dibromobutane with ammonia in the presence of a palladium catalyst. The reaction yields 1,4,7-Triaminoheptane and ammonium bromide as byproducts. 1,4,7-Triaminoheptane can also be synthesized by the reaction of 1,4-diaminobutane with 1,3-dibromopropane in the presence of a base catalyst.

properties

CAS RN

1985-81-5

Product Name

1,4,7-Triaminoheptane

Molecular Formula

C7H19N3

Molecular Weight

145.25 g/mol

IUPAC Name

heptane-1,4,7-triamine

InChI

InChI=1S/C7H19N3/c8-5-1-3-7(10)4-2-6-9/h7H,1-6,8-10H2

InChI Key

GDRJDUSGGPSMEI-UHFFFAOYSA-N

SMILES

C(CC(CCCN)N)CN

Canonical SMILES

C(CC(CCCN)N)CN

Other CAS RN

1985-81-5

synonyms

1,4,7-triaminoheptane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.